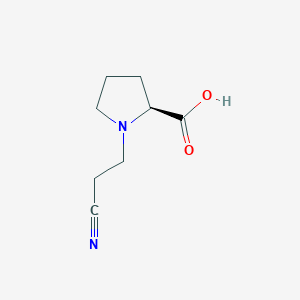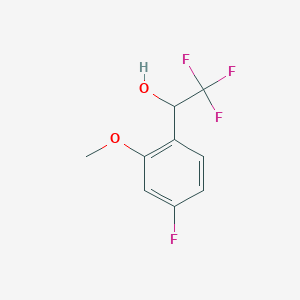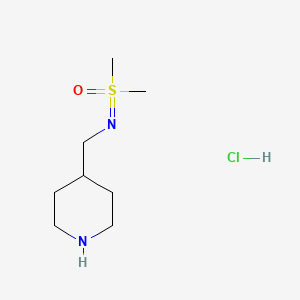
L-Proline, 1-(2-cyanoethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Proline, 1-(2-cyanoethyl)- is a derivative of L-Proline, a natural amino acid. This compound is characterized by the addition of a cyanoethyl group to the proline structure. It is used in various chemical reactions and has applications in organic synthesis due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of L-Proline, 1-(2-cyanoethyl)- typically involves the reaction of L-Proline with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and requires controlled temperature and pressure to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of L-Proline, 1-(2-cyanoethyl)- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The use of continuous flow reactors is common in industrial settings to enhance efficiency and scalability .
Análisis De Reacciones Químicas
Types of Reactions
L-Proline, 1-(2-cyanoethyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The cyanoethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions typically require specific solvents and temperature control to proceed efficiently .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of L-Proline, 1-(2-cyanoethyl)- can yield oxo derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
L-Proline, 1-(2-cyanoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a catalyst in various reactions.
Biology: The compound is studied for its role in biochemical pathways and its potential as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.
Industry: It is used in the synthesis of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of L-Proline, 1-(2-cyanoethyl)- involves its interaction with specific molecular targets and pathways. The cyanoethyl group can participate in various chemical reactions, influencing the reactivity and properties of the compound. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable intermediates that facilitate the desired transformations .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to L-Proline, 1-(2-cyanoethyl)- include other derivatives of L-Proline, such as:
- L-Proline, 1-(2-hydroxyethyl)-
- L-Proline, 1-(2-aminoethyl)-
- L-Proline, 1-(2-methoxyethyl)-
Uniqueness
L-Proline, 1-(2-cyanoethyl)- is unique due to the presence of the cyanoethyl group, which imparts distinct reactivity and properties. This makes it a valuable compound in organic synthesis and various research applications. Its ability to undergo diverse chemical reactions and form stable intermediates sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C8H12N2O2 |
|---|---|
Peso molecular |
168.19 g/mol |
Nombre IUPAC |
(2S)-1-(2-cyanoethyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C8H12N2O2/c9-4-2-6-10-5-1-3-7(10)8(11)12/h7H,1-3,5-6H2,(H,11,12)/t7-/m0/s1 |
Clave InChI |
WNTANCZONMQZGC-ZETCQYMHSA-N |
SMILES isomérico |
C1C[C@H](N(C1)CCC#N)C(=O)O |
SMILES canónico |
C1CC(N(C1)CCC#N)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Oxo-7,8-dihydro-[1,2,4]triazolo[4,3-b][1,2,4]triazine-6-carboxylic acid](/img/structure/B11718349.png)
![Diethyl [(hydroxyimino)bis(2,2,2-trichloroethane-1,1-diyl)]biscarbamate](/img/structure/B11718354.png)






![2-[4-(Methylsulfonyl)phenyl]-4-pentyn-2-ol](/img/structure/B11718388.png)

![(1S,3aS,3bS,9aR,9bS,11aS)-1,9a-dihydroxy-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,7H,9aH,9bH,10H,11H,11aH-cyclopenta[a]phenanthren-7-one](/img/structure/B11718408.png)

![[2-(3-Ethoxyphenyl)ethynyl]trimethylsilane](/img/structure/B11718411.png)

